5-imino-3,3-dimethoxy-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-2,6-dicarbonitrile
Description
Synthesis Analysis
The synthesis of compounds similar to 5-imino-3,3-dimethoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-2,6-dicarbonitrile often involves complex reactions that yield novel tricyclic structures. For instance, reactions involving 3-acetyl-3-aza-11-oxatricyclo[6.2.1.0(1,6)]undec-9-ene derivatives under specific conditions have led to unusual products through Wagner-Meerwein rearrangement, highlighting the intricate pathways involved in synthesizing these molecules (Zubkov et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this category often features complex tricyclic systems with various functional groups. X-ray analysis has been utilized to characterize the structural details of these molecules, providing insights into their 3-dimensional configurations and the spatial arrangement of atoms (Zubkov et al., 2004).
Chemical Reactions and Properties
Compounds like 5-imino-3,3-dimethoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-2,6-dicarbonitrile participate in a variety of chemical reactions, including the Ritter reaction and interactions with dimethyl acetylenedicarboxylate, leading to diverse reactivity and the formation of products such as lactams, amino esters, and oxopyrrolines. The imine functionality plays a crucial role in these reactions, determining the compound's reactivity and the nature of the resulting products (Ung et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including their melting points, solubility, and crystalline structure, are often influenced by their unique molecular frameworks. Characterization techniques such as NMR, X-ray crystallography, and MS are essential for elucidating these properties, contributing to our understanding of how structural features impact physical behaviors.
Chemical Properties Analysis
The chemical properties of these molecules, including reactivity, stability, and interactions with nucleophiles, are dictated by their complex structures and the presence of multiple functional groups. Studies on the interaction of related compounds with nitrogen-containing nucleophiles, for example, reveal specific reactivity patterns and product formation, shedding light on the chemical behavior of these intricate molecules (Knyazeva et al., 2013).
properties
IUPAC Name |
3-amino-5,5-dimethoxy-4-azatricyclo[5.2.2.02,6]undeca-3,8-diene-2,6-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-14(20-2)13(8-16)10-5-3-9(4-6-10)12(13,7-15)11(17)18-14/h3,5,9-10H,4,6H2,1-2H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOQLUDRHRQGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CCC(C2(C(=N1)N)C#N)C=C3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-imino-1,1-dimethoxy-2,3,4,7-tetrahydro-1H-4,7-ethanoisoindole-3a,7a-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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